molecular formula C19H18N2O2 B2452915 N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-08-9

N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2452915
CAS RN: 852367-08-9
M. Wt: 306.365
InChI Key: VHTCNWDWHFJXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide, also known as BEA-2, is a compound that has gained attention in recent years due to its potential use in scientific research. BEA-2 is a derivative of indole-2-carboxylic acid and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Research has explored the antimicrobial properties of compounds related to N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide. For instance, a study on substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides, which are structurally related, demonstrated notable antimicrobial activity (Prasad, 2017).

Potent Cannabinoid Receptor Ligands

A series of indol-3-yl-oxoacetamides, including derivatives of N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide, have been synthesized and identified as potent and selective ligands for cannabinoid receptor type 2. This indicates their potential application in cannabinoid-related research and therapeutics (Moldovan et al., 2017).

Antitumor Properties

Compounds structurally similar to N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide, specifically N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, have been studied for their antitumor properties. These compounds have shown promising results in screenings for new anticancer agents (Horishny et al., 2020).

Antiallergic Agents

Research on new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which include derivatives of the compound , has shown significant potential as antiallergic agents. These compounds have demonstrated potency in various assays relevant to allergic responses (Menciu et al., 1999).

Antimicrobial Activities

There's also research on the synthesis of unsymmetrically substituted acrylonitriles, including compounds similar to N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide, which have been studied for their antibacterial and antifungal activities (Thirupathi et al., 2012).

properties

IUPAC Name

N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-21(13-14-8-4-3-5-9-14)19(23)18(22)16-12-20-17-11-7-6-10-15(16)17/h3-12,20H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTCNWDWHFJXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

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